molecular formula C9H16ClNO2 B2654466 Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride CAS No. 2247103-52-0

Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride

Cat. No.: B2654466
CAS No.: 2247103-52-0
M. Wt: 205.68
InChI Key: NKGAYPKHZQNOJT-CGJXVAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate; hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole core. The stereochemistry (3R,3aS,6aR) indicates a specific three-dimensional arrangement critical to its physicochemical and biological properties. Structurally, it comprises a methyl ester group at the 3-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents . The hydrochloride salt form is common in pharmaceuticals to improve stability and bioavailability .

Properties

IUPAC Name

methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGAYPKHZQNOJT-CGJXVAEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

  • IUPAC Name : Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate; hydrochloride
  • Molecular Formula : C10H16ClN
  • Molecular Weight : 195.69 g/mol
  • CAS Number : 112626-50-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its role as an intermediate in the synthesis of pharmaceuticals such as gliclazide and VX-960 (Telaprevir), which are used to treat diabetes and Hepatitis C respectively .

Antiviral Activity

Research indicates that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit antiviral properties. For instance, VX-960 is a protease inhibitor that has shown effectiveness against the Hepatitis C virus by inhibiting viral replication through blockade of the NS3/4A protease .

Antidiabetic Properties

The compound serves as a precursor in the synthesis of gliclazide, a medication used to control blood sugar levels in patients with type 2 diabetes. Gliclazide functions by stimulating insulin secretion from pancreatic beta cells and improving insulin sensitivity .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the effectiveness of VX-960 against Hepatitis C.
    • Method : In vitro assays were conducted using liver cell lines infected with the virus.
    • Results : VX-960 demonstrated significant inhibition of viral replication at low micromolar concentrations.
  • Diabetes Management Study :
    • Objective : To assess the impact of gliclazide on glycemic control.
    • Method : A randomized controlled trial involving diabetic patients.
    • Results : Patients treated with gliclazide showed improved HbA1c levels compared to the placebo group.

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
AntiviralVX-960NS3/4A Protease Inhibition
AntidiabeticGliclazideInsulin Secretion Stimulation
General PharmacologyOctahydrocyclopenta[c]pyrrolePharmaceutical Intermediate

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
The compound is a key intermediate in the synthesis of antiviral agents such as Telaprevir (VX-960), which is used for the treatment of Hepatitis C. Its structural similarity to other pyrrole derivatives allows it to act effectively against viral proteases . The development of such antiviral agents has significantly improved treatment outcomes for chronic Hepatitis C patients.

Diabetes Treatment
Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride also serves as an intermediate for the synthesis of gliclazide, an oral hypoglycemic agent used in diabetes management. Its ability to modulate blood glucose levels makes it a valuable compound in diabetic therapy .

Synthetic Methodologies

Synthesis of Complex Molecules
The compound is utilized as a building block in the synthesis of complex organic molecules. Its unique cyclopentane structure allows for various functionalizations that can lead to the development of new pharmaceuticals with enhanced biological activity. The methodology often involves multi-step reactions that leverage its reactive sites .

Case Study 1: Synthesis of Telaprevir

A significant study highlighted the synthesis route of Telaprevir using this compound as a pivotal intermediate. The research demonstrated that this compound could be synthesized efficiently under controlled conditions leading to high yields of the final product. This breakthrough has implications for industrial-scale production of antiviral drugs .

Case Study 2: Gliclazide Synthesis

Another research effort focused on the synthesis of gliclazide from this compound. The study detailed a stepwise approach where the cyclopentane derivative was modified through several reactions to yield gliclazide. This method showcased not only the versatility of this compound but also its importance in developing therapeutic agents for diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related bicyclic pyrrolidine/imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Salts Key Properties
Target: Methyl (3R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-3-carboxylate; hydrochloride C₁₀H₁₆ClNO₂ ~247.76* Methyl ester, hydrochloride salt High stereochemical complexity; likely improved solubility due to HCl salt
tert-Butyl (3S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-3-carboxylate; oxalic acid C₁₄H₂₁NO₆ 301.34 tert-Butyl ester, oxalate salt 3 H-bond donors, 7 H-bond acceptors; higher stability for synthetic intermediates
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole hydrochloride C₇H₁₅ClN₂O₂S 238.73 Methylsulfonyl group, hydrochloride salt Enhanced electrophilicity due to sulfonyl group; potential enzyme inhibition
rel-(3aS,4R,6aR)-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride C₈H₁₆ClNO 193.67 Hydroxyl group, hydrochloride salt Polar, hygroscopic; requires cold storage (2–8°C) for stability

*Estimated based on tert-butyl analogue (C₁₂H₂₁NO₂, 211.3 g/mol ) + HCl (36.46 g/mol).

Physicochemical Properties

  • Hydrogen Bonding: The hydrochloride salt increases H-bond donor capacity (e.g., 3 donors in oxalate salt vs. 1–2 in neutral esters), enhancing solubility in aqueous media.
  • Polar Surface Area : Derivatives like tert-butyl oxalate salts exhibit a topological polar surface area of 113 Ų, suggesting moderate membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.